ethyl 7-(furan-2-ylmethyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-(furan-2-ylmethyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(furan-2-ylmethyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the triazatricyclo scaffold: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan-2-ylmethyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the 3-nitrobenzoyl group: This can be done through an acylation reaction using 3-nitrobenzoyl chloride.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(furan-2-ylmethyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may require reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 7-(furan-2-ylmethyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 7-(furan-2-ylmethyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 7-(furan-2-ylmethyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with similar compounds such as:
Ethyl 7-methyl-3-(2-nitrobenzoyl)-1-indolizinecarboxylate: Similar structure but with an indolizine ring instead of the triazatricyclo scaffold.
Other triazatricyclo derivatives: Compounds with different substituents on the triazatricyclo scaffold, which may have varying biological activities and properties.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C26H19N5O7 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
ethyl 7-(furan-2-ylmethyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C26H19N5O7/c1-2-37-26(34)20-14-19-22(27-21-10-3-4-11-29(21)25(19)33)30(15-18-9-6-12-38-18)23(20)28-24(32)16-7-5-8-17(13-16)31(35)36/h3-14H,2,15H2,1H3 |
InChI Key |
YYMNIVJGSZGKRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CO5 |
Origin of Product |
United States |
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